molecular formula C29H52O B1261881 24alpha-Ethyl-5alpha-cholestan-3beta-ol

24alpha-Ethyl-5alpha-cholestan-3beta-ol

Cat. No.: B1261881
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-XRMRLTDLSA-N
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Description

Beta-Sitostanol: is a phytosterol, a type of plant sterol with a chemical structure similar to cholesterol. It is a white, waxy powder that is hydrophobic and soluble in alcohols. Beta-Sitostanol is found in various plant sources, including vegetable oils, nuts, and seeds. It is known for its potential health benefits, particularly in reducing cholesterol levels and supporting prostate health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Sitostanol can be synthesized from beta-sitosterol through a hydrogenation process. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The reaction conditions may vary, but a common setup includes temperatures around 100-150°C and pressures of 1-5 atmospheres .

Industrial Production Methods: Industrial production of 24alpha-Ethyl-5alpha-cholestan-3beta-ol often involves the extraction of beta-sitosterol from plant sources, followed by hydrogenation. Supercritical fluid extraction is one of the efficient methods used to extract beta-sitosterol from plant materials. The extracted beta-sitosterol is then subjected to hydrogenation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Sitostanol undergoes various chemical reactions, including:

    Oxidation: Beta-Sitostanol can be oxidized to form various oxidation products, such as ketones and alcohols.

    Reduction: The hydrogenation of beta-sitosterol to 24alpha-Ethyl-5alpha-cholestan-3beta-ol is an example of a reduction reaction.

    Substitution: Beta-Sitostanol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas and palladium on carbon are commonly used for hydrogenation.

    Substitution: Various reagents, such as halogens and acids, can be used for substitution reactions.

Major Products:

Scientific Research Applications

Beta-Sitostanol has a wide range of scientific research applications:

Mechanism of Action

Beta-Sitostanol exerts its effects primarily by competing with cholesterol for absorption in the intestines. By inhibiting the absorption of cholesterol, it helps to reduce the levels of low-density lipoprotein (LDL) cholesterol in the body. This mechanism is beneficial for cardiovascular health. Additionally, 24alpha-Ethyl-5alpha-cholestan-3beta-ol has been shown to have anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

    Beta-Sitosterol: Similar in structure to 24alpha-Ethyl-5alpha-cholestan-3beta-ol but contains a double bond in the side chain.

    Campesterol: Another phytosterol with a similar structure but different side chain composition.

    Stigmasterol: A phytosterol with a double bond in the side chain and different functional groups.

Comparison:

Beta-Sitostanol stands out due to its potent cholesterol-lowering effects and its wide range of therapeutic applications.

Properties

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-XRMRLTDLSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Synonyms

24 alpha-ethyl-5 alpha-cholestan-3 beta-ol
24 alpha-ethyl-5 beta-cholestan-3 alpha-ol
beta-sitostanol
dihydrositosterol
sitostanol
stigmastanol
stigmastanol, (3beta,5beta,24S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24alpha-Ethyl-5alpha-cholestan-3beta-ol
Reactant of Route 2
24alpha-Ethyl-5alpha-cholestan-3beta-ol
Reactant of Route 3
24alpha-Ethyl-5alpha-cholestan-3beta-ol
Reactant of Route 4
24alpha-Ethyl-5alpha-cholestan-3beta-ol
Reactant of Route 5
24alpha-Ethyl-5alpha-cholestan-3beta-ol
Reactant of Route 6
24alpha-Ethyl-5alpha-cholestan-3beta-ol

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